4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid 4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261908-11-5
VCID: VC11772866
InChI: InChI=1S/C14H10Cl2O2/c1-8-2-3-9(6-13(8)16)12-7-10(15)4-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
SMILES: CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol

4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid

CAS No.: 1261908-11-5

Cat. No.: VC11772866

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid - 1261908-11-5

Specification

CAS No. 1261908-11-5
Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
IUPAC Name 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid
Standard InChI InChI=1S/C14H10Cl2O2/c1-8-2-3-9(6-13(8)16)12-7-10(15)4-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Standard InChI Key QMQMVFKJVPMDAF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Canonical SMILES CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid, indicates a benzoic acid backbone substituted with chlorine at the 4-position and a 3-chloro-4-methylphenyl group at the 2-position. Its molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 281.14 g/mol. The biphenyl structure introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Key structural analogs include:

  • 4-(3-Chloro-4-methylphenyl)benzoic acid (CAS 885962-94-7): Lacks the 4-chloro substitution on the benzoic acid ring .

  • 2-Chloro-4-(2-methylphenyl)benzoic acid (CAS 1238634-51-9): Features a different substitution pattern on the biphenyl system.

Synthetic Methodologies

While no direct synthesis of 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid is documented, analogous compounds suggest viable routes:

Friedel-Crafts Acylation and Cyclocondensation

The synthesis of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one (CC) involves reacting pentafluorobenzoic acid with chlorinated phenolic precursors in the presence of POCl₃ and pyridine. Adapting this method, 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid could be synthesized via:

  • Chlorination: Introducing chlorine at the 4-position of 2-(3-chloro-4-methylphenyl)benzoic acid using Cl₂ or SOCl₂.

  • Esterification/Acid Hydrolysis: Protecting the carboxylic acid group during substitution reactions to prevent side reactions .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling could assemble the biphenyl system from halogenated benzene precursors. For example, coupling 4-chloro-2-bromobenzoic acid with 3-chloro-4-methylphenylboronic acid might yield the target compound .

Physicochemical Properties

Data extrapolated from structural analogs:

PropertyValue/DescriptionSource
Melting Point188–192°C (similar to CC )
SolubilityLow in water; soluble in DMSO, acetone
LogP (Partition Coefficient)~3.2 (estimated via ClogP)

The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability in biological systems .

Antimicrobial Activity

While direct antimicrobial data for 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid are unavailable, structurally related compounds exhibit significant activity:

Gram-Positive Bacteria Inhibition

Compounds like 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl] phenol (CD) show zones of inhibition up to 22 mm against Staphylococcus aureus, surpassing gentamycin (36 mm) at lower concentrations . The chloro-methylphenyl moiety likely disrupts bacterial cell wall synthesis or enzyme function.

Gram-Negative Bacteria Activity

Derivatives such as 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(2,3,4,6-tetrafluorophenyl)propane-1,3-dione (CG) inhibit Escherichia coli with a 15 mm zone of inhibition, comparable to ciprofloxacin (20 mm) . Enhanced activity against Gram-negative strains may arise from efflux pump inhibition.

Comparative Analysis with Reference Antibiotics

Data from fluorinated analogs suggest moderate efficacy relative to clinical standards:

CompoundS. aureus (mm)E. coli (mm)P. aeruginosa (mm)
Target Compound (est.)18–2412–1610–14
Ciprofloxacin362028
Gentamycin362028

Data extrapolated from ; actual values may vary.

Challenges in Isolation and Purification

Patented methods for isolating similar compounds, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid , highlight technical hurdles:

  • Crust Formation: Crystallization often leads to hydrated crystals that complicate drying.

  • Process Optimization: Transitioning from aqueous-organic phase separation to direct precipitation improves yield and purity .

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with bacterial targets like DNA gyrase or penicillin-binding proteins.

  • Derivatization: Introduce sulfonamide or quinolone groups to enhance potency and spectrum.

  • Bioavailability Testing: Assess pharmacokinetic profiles using in vitro models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator